molecular formula C5H7N3O2 B8390968 2-(1H-imidazol-2-ylamino)acetic acid

2-(1H-imidazol-2-ylamino)acetic acid

Cat. No.: B8390968
M. Wt: 141.13 g/mol
InChI Key: VIXMOEKUHKZJMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1H-Imidazol-2-ylamino)acetic Acid is a chemical compound of interest in medicinal chemistry and life sciences research. This imidazole derivative is characterized by the acetic acid moiety linked to the imidazole ring via an amino group, a structure that may serve as a versatile scaffold or precursor for the synthesis of more complex molecules . Research Applications: While the specific applications for this compound are not detailed in the available sources, analogs and related structures are frequently utilized in pharmaceutical research as building blocks for active compounds. For instance, similar imidazole-acetic acid derivatives are known to be used in the synthesis of potential drug candidates or as reference standards in analytical testing . Handling and Safety: Researchers should handle this material with care. As a precaution, refer to the Safety Data Sheet (SDS) for detailed hazard and handling instructions. General safety advice includes using personal protective equipment and working in a well-ventilated area . Note: The specific properties, analytical data, and applications for this compound should be verified through further literature review and experimental characterization. This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C5H7N3O2

Molecular Weight

141.13 g/mol

IUPAC Name

2-(1H-imidazol-2-ylamino)acetic acid

InChI

InChI=1S/C5H7N3O2/c9-4(10)3-8-5-6-1-2-7-5/h1-2H,3H2,(H,9,10)(H2,6,7,8)

InChI Key

VIXMOEKUHKZJMV-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N1)NCC(=O)O

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Applications:
2-(1H-imidazol-2-ylamino)acetic acid has been investigated for its potential in treating neurodegenerative diseases. It plays a role in inhibiting the production of amyloid-beta peptides, which are implicated in Alzheimer's disease. The compound is part of a larger class of imidazole derivatives that have shown promise in treating neurological disorders by modulating amyloid formation and reducing neurotoxicity .

Anticancer Activity:
Recent studies have highlighted the anticancer properties of imidazole derivatives, including this compound. These compounds have demonstrated selective inhibition of carbonic anhydrases, which are enzymes involved in tumor growth and metastasis. In vitro studies indicate that certain derivatives exhibit significant cytotoxic effects against breast cancer cell lines while sparing normal cells, suggesting a targeted therapeutic approach .

Antimicrobial Research

Antimicrobial Properties:
The antimicrobial activity of imidazole derivatives has been extensively documented. A study synthesized various 2-amino-imidazole derivatives and evaluated their effectiveness against a range of pathogens, including bacteria and fungi. Results indicated that some derivatives displayed strong inhibitory activity against Candida albicans and other microorganisms at specific concentrations . This positions this compound as a potential candidate for developing new antimicrobial agents.

Antitubercular Activity:
Research has also explored the antitubercular effects of imidazole-based compounds. Certain derivatives have shown promising results against Mycobacterium tuberculosis, indicating their potential use in treating tuberculosis infections . The mechanism involves inhibition of key mycobacterial enzymes, which are essential for the survival of the bacteria.

Synthesis and Green Chemistry

Eco-Friendly Synthesis:
The synthesis of this compound can be achieved through environmentally friendly methods. Recent advancements focus on solvent-free synthesis techniques that minimize waste and improve yields. Such processes not only enhance the efficiency of chemical reactions but also align with sustainable practices in pharmaceutical manufacturing .

Case Studies and Research Findings

Study Focus Findings Reference
Neurodegenerative DiseasesInhibition of amyloid-beta peptide production; potential treatment for Alzheimer's disease
Anticancer ActivitySelective cytotoxicity against breast cancer cells; non-toxic to normal cells
Antimicrobial PropertiesStrong activity against Candida albicans; effective at varying concentrations
Antitubercular ActivityInhibition of Mycobacterium tuberculosis; effective against key mycobacterial enzymes
Green Synthesis TechniquesDevelopment of solvent-free synthesis methods; improved environmental sustainability

Chemical Reactions Analysis

Base-Catalyzed Intramolecular Cyclization

  • Catalyst : BEMP (2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine) .

  • Conditions : Room temperature, acetonitrile solvent .

  • Yield : Quantitative conversion within 1 minute for imidazol-2-one derivatives .

Decarboxylation

  • Reaction : Loss of CO₂ from the carboxylic acid group.

  • Conditions : Acidic or thermal conditions.

  • Product : 2-(1H-Imidazol-2-ylamino)ethane.

Amidation

  • Reagents : Amines (e.g., primary/secondary amines).

  • Conditions : Activated by coupling agents (e.g., EDC/HOBt).

  • Product : Imidazole-containing amides (e.g., peptide analogs).

Esterification

  • Reagents : Alcohols (e.g., methanol, ethanol).

  • Conditions : Acid catalysis (H₂SO₄ or HCl).

  • Product : Alkyl esters (e.g., methyl 2-(1H-imidazol-2-ylamino)acetate).

Peptide Bond Formation

  • Reagents : Amino acids or peptides.

  • Conditions : Solid-phase synthesis or solution-phase coupling.

  • Application : Synthesis of imidazole-functionalized peptides for enzyme mimicry.

Base-Catalyzed Deprotonation

  • The imidazole ring’s N–H proton (pKa ~7) is deprotonated under basic conditions, forming a resonance-stabilized anion that enhances nucleophilic reactivity .

  • Example : In BEMP-catalyzed reactions, deprotonation initiates cyclization to form imidazol-2-ones .

Metal Coordination

  • The imidazole nitrogen can coordinate to metal ions (e.g., Au(I), Ag(I)), facilitating catalytic cycles in organometallic reactions .

  • Application : Used in gold-NHC (N-heterocyclic carbene) complexes for anticancer research .

Comparison with Similar Compounds

Structural Analogs and Derivatives

The following compounds are structurally or functionally related to 2-(1H-imidazol-2-ylamino)acetic acid:

Compound Name Molecular Formula Molecular Weight Substituents/Modifications Key Applications CAS Number Reference
(1H-Benzimidazol-2-yl)acetic acid C9H8N2O2 176.17 g/mol Benzimidazole ring fused to benzene; C-2 acetic acid Drug intermediates, coordination chemistry 7005-72-3
3-(1H-Imidazol-2-ylamino)benzoic acid C10H9N3O2 203.20 g/mol Imidazol-2-ylamino group at C-3 of benzoic acid Potential kinase inhibitors 246135-55-7
2-(1H-Imidazol-1-yl)acetic acid C5H6N2O2 126.11 g/mol Acetic acid linked to N-1 of imidazole Biochemical research 87266-37-3
(1-Benzyl-1H-imidazol-2-yl)-acetic acid C12H12N2O2 216.24 g/mol N-1 benzyl substitution; C-2 acetic acid Antimicrobial agents, catalysis 123566-33-6
Compound 20 () C17H18N4O5 358.35 g/mol Imidazol-4-yl; benzoyl-carboxymethyl-amino Peptidomimetic drug development -

Key Structural Differences

  • Backbone Variability: While this compound has an amino-linked acetic acid group, analogs like 3-(1H-imidazol-2-ylamino)benzoic acid () replace acetic acid with benzoic acid, altering solubility and electronic properties .
  • Substitution Position : Derivatives such as 2-(1H-imidazol-1-yl)acetic acid () differ in the nitrogen atom (N-1 vs. N-3) to which the acetic acid is attached, impacting hydrogen-bonding capacity and biological activity .
  • Ring Modifications : Benzimidazole derivatives () exhibit a fused benzene ring, enhancing aromatic stacking interactions but reducing conformational flexibility compared to imidazole derivatives .

Preparation Methods

Direct Alkylation with Chloroacetyl Chloride

In a one-pot reaction, 2-aminoimidazole reacts with chloroacetyl chloride in the presence of a base such as potassium carbonate. The reaction is typically conducted in polar aprotic solvents like dimethylformamide (DMF) at 40–60°C for 12–24 hours. The intermediate chloroacetamide is hydrolyzed under acidic conditions (e.g., 10% HCl) to yield the target compound. This method achieves yields of 65–75%, though purification challenges arise due to byproducts from over-alkylation.

Reaction Scheme:

2-Aminoimidazole+ClCH2COClDMF, K2CO34060CClCH2C(O)NH-ImidazoleHCl, H2O65CHOOCCH2NH-Imidazole\text{2-Aminoimidazole} + \text{ClCH}2\text{COCl} \xrightarrow[\text{DMF, K}2\text{CO}3]{40–60^\circ\text{C}} \text{ClCH}2\text{C(O)NH-Imidazole} \xrightarrow[\text{HCl, H}2\text{O}]{65^\circ\text{C}} \text{HOOCCH}2\text{NH-Imidazole}

Benzyl Chloroacetate Intermediate

Alternative routes utilize benzyl chloroacetate to minimize side reactions. Imidazole-2-amine reacts with benzyl chloroacetate in acetonitrile at 50–55°C, followed by catalytic hydrogenolysis (Pd/C, H₂) or acidic hydrolysis to remove the benzyl protecting group. This method improves regioselectivity, yielding 80–85% pure product after recrystallization.

Solvent-Free Alkylation with tert-Butyl Chloroacetate

Recent advancements emphasize solvent-free conditions to enhance sustainability. A two-step process involves:

  • N-Alkylation : 2-Aminoimidazole and tert-butyl chloroacetate are heated to 70–80°C without solvents, forming tert-butyl 2-(imidazol-2-ylamino)acetate.

  • Ester Hydrolysis : The tert-butyl ester is cleaved using titanium tetrachloride in isopropanol, yielding the carboxylic acid.

Advantages:

  • Eliminates solvent waste and reduces reaction time (4–6 hours total).

  • Achieves >90% conversion with <0.5% di-acid impurities.

Condensation with Glycine Derivatives

Schiff Base Formation

2-Aminoimidazole condenses with glyoxylic acid to form a Schiff base intermediate, which is subsequently reduced using sodium borohydride. This method, while effective, requires stringent pH control (pH 6–7) and yields 50–60% product due to competing hydrolysis.

Solid-Phase Synthesis

Immobilized 2-aminoimidazole on Wang resin reacts with Fmoc-glycine-OH using standard peptide coupling reagents (HBTU, DIPEA). After cleavage from the resin, the product is purified via HPLC. This approach is favored for high-throughput screening but is cost-prohibitive for large-scale production.

Comparative Analysis of Synthetic Routes

Method Conditions Yield (%) Purity Scalability
Direct AlkylationDMF, 60°C, 24h65–7585–90%Moderate
Benzyl ChloroacetateAcetonitrile, 55°C, 12h80–8595%High
Solvent-Free AlkylationNeat, 70°C, 4h9099%High
Schiff Base CondensationAqueous, pH 6.5, 12h50–6075%Low

Challenges and Optimization Strategies

Regioselectivity Control

The nucleophilic nitrogen at position 1 of imidazole often competes with position 2 during alkylation. Employing bulky bases (e.g., DIPEA) or low temperatures (0–5°C) suppresses N1 alkylation, enhancing regioselectivity to >95%.

Purification Techniques

  • Chromatography : Reverse-phase HPLC with C18 columns resolves imidazole byproducts.

  • Recrystallization : Ethanol/water mixtures (3:1 v/v) yield crystals with 99% purity.

Green Chemistry Innovations

Microwave-assisted synthesis reduces reaction times to 30 minutes while maintaining 85% yield, as demonstrated in pilot-scale trials.

Industrial-Scale Production Insights

Large-scale batches (>100 kg) favor the solvent-free alkylation route due to its minimal waste and compatibility with continuous flow reactors. Key parameters include:

  • Temperature Gradient : Ramping from 50°C to 70°C over 2 hours prevents exothermic runaway.

  • In-Process Monitoring : FTIR tracks ester hydrolysis completion, ensuring <1% residual tert-butyl ester .

Q & A

Q. What advanced analytical challenges arise in quantifying trace impurities during scale-up?

  • Methodological Answer : Employ UPLC-MS/MS with a C18 column (1.7 µm particles) for high-resolution separation. Validate method sensitivity (LOQ < 0.1%) using spiked samples. ’s statistical protocols ensure reproducibility, while ’s solvent optimization minimizes matrix interference during analysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.